2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine
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Overview
Description
2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings
Scientific Research Applications
2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological studies: It serves as a tool for studying various biological processes and pathways.
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3,4-dichlorobenzohydrazide with cyanogen bromide to form the oxadiazole ring, which is then coupled with 2-chloropyridine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the oxadiazole ring.
Coupling reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzene
- 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)thiophene
Uniqueness
What sets 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine apart from similar compounds is its unique combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3N3O/c14-9-3-1-7(5-10(9)15)12-18-13(20-19-12)8-2-4-11(16)17-6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHVGQQJVWCQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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